Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester
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Overview
Description
Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester: is an organic compound with the molecular formula C30H44O3. It is known for its unique structural properties, which include a benzoic acid moiety substituted with a dodecyloxy group and a 4-(2-methylbutyl)phenyl ester group. This compound is often used in various industrial and scientific applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester typically involves esterification reactions. One common method is the reaction of 4-(dodecyloxy)benzoic acid with 4-(2-methylbutyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 4-(dodecyloxy)benzoic acid and 4-(2-methylbutyl)phenol.
Reduction: Formation of 4-(dodecyloxy)benzyl alcohol and 4-(2-methylbutyl)phenol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester is studied for its potential biological activities. It may serve as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of new drugs or therapeutic agents.
Industry: In industrial applications, this compound is used as a surfactant or emulsifying agent. Its ability to stabilize emulsions makes it valuable in the formulation of various products, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may interact with biological pathways. The dodecyloxy group contributes to the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.
Comparison with Similar Compounds
- Benzoic acid, 4-(decyloxy)-, 4-(2-methylbutyl)phenyl ester
- Benzoic acid, 4-(2-methylbutyl)oxy-, methyl ester
- Benzoic acid, 4-methyl-, phenyl ester
Comparison: Compared to similar compounds, Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester has a longer alkyl chain (dodecyloxy group), which enhances its hydrophobicity and potential interactions with lipid environments. This unique feature makes it particularly useful in applications requiring strong emulsifying properties.
Properties
CAS No. |
100545-65-1 |
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Molecular Formula |
C30H44O3 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
[4-(2-methylbutyl)phenyl] 4-dodecoxybenzoate |
InChI |
InChI=1S/C30H44O3/c1-4-6-7-8-9-10-11-12-13-14-23-32-28-21-17-27(18-22-28)30(31)33-29-19-15-26(16-20-29)24-25(3)5-2/h15-22,25H,4-14,23-24H2,1-3H3 |
InChI Key |
KOWGBOBLPFEEBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)CC |
Origin of Product |
United States |
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